![molecular formula C36H48N2O B12547391 N-{4-[2-(Quinolin-2-YL)ethenyl]phenyl}nonadec-2-enamide CAS No. 143252-47-5](/img/structure/B12547391.png)
N-{4-[2-(Quinolin-2-YL)ethenyl]phenyl}nonadec-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{4-[2-(Quinolin-2-YL)ethenyl]phenyl}nonadec-2-enamide is a chemical compound with the molecular formula C36H48N2O. This compound is known for its unique structure, which includes a quinoline moiety, a phenyl group, and a long-chain nonadec-2-enamide. The presence of the quinoline ring makes it a compound of interest in various fields, including medicinal chemistry and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[2-(Quinolin-2-YL)ethenyl]phenyl}nonadec-2-enamide typically involves multiple steps:
Quinoline Synthesis: The quinoline moiety can be synthesized using classical methods such as the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent.
Formation of the Ethenyl Linker: The quinoline derivative is then reacted with a suitable aldehyde to form the ethenyl linker through a condensation reaction.
Coupling with Phenyl Group: The resulting intermediate is coupled with a phenyl derivative using a palladium-catalyzed cross-coupling reaction.
Attachment of Nonadec-2-enamide: Finally, the phenyl-quinoline intermediate is reacted with nonadec-2-enamide under amide bond-forming conditions, typically using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and scalability. This includes the use of continuous flow reactors for better control of reaction conditions and the use of green chemistry principles to minimize waste and environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
N-{4-[2-(Quinolin-2-YL)ethenyl]phenyl}nonadec-2-enamide can undergo various chemical reactions, including:
Oxidation: The quinoline moiety can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: The ethenyl linker can be reduced to an ethyl linker using hydrogenation catalysts such as palladium on carbon.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions with reagents like bromine or nitric acid.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Bromine in acetic acid for bromination; nitric acid for nitration.
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Ethyl-substituted derivatives.
Substitution: Brominated or nitrated phenyl derivatives.
Applications De Recherche Scientifique
N-{4-[2-(Quinolin-2-YL)ethenyl]phenyl}nonadec-2-enamide has several scientific research applications:
Medicinal Chemistry: The compound’s quinoline moiety makes it a potential candidate for developing antimalarial, antimicrobial, and anticancer agents.
Materials Science: Its unique structure can be utilized in the design of organic semiconductors and light-emitting diodes.
Biological Studies: The compound can be used to study the interaction of quinoline derivatives with biological targets, such as enzymes and receptors.
Industrial Applications: It can be used as an intermediate in the synthesis of more complex molecules for pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of N-{4-[2-(Quinolin-2-YL)ethenyl]phenyl}nonadec-2-enamide is primarily attributed to its quinoline moiety. Quinoline derivatives are known to interact with various molecular targets, including:
DNA Gyrase and Topoisomerase IV: Inhibition of these enzymes can lead to antibacterial activity.
Kinases: Inhibition of specific kinases can result in anticancer activity.
Receptors: Binding to specific receptors can modulate biological pathways, leading to therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Quinoline: The parent compound with a simpler structure.
Chloroquine: A well-known antimalarial drug with a quinoline moiety.
Quinacrine: Another antimalarial and anticancer agent with a similar structure.
Uniqueness
N-{4-[2-(Quinolin-2-YL)ethenyl]phenyl}nonadec-2-enamide is unique due to its long-chain nonadec-2-enamide, which can impart different physicochemical properties compared to simpler quinoline derivatives. This uniqueness can be exploited in designing new materials and drugs with improved efficacy and selectivity.
Propriétés
Numéro CAS |
143252-47-5 |
|---|---|
Formule moléculaire |
C36H48N2O |
Poids moléculaire |
524.8 g/mol |
Nom IUPAC |
N-[4-(2-quinolin-2-ylethenyl)phenyl]nonadec-2-enamide |
InChI |
InChI=1S/C36H48N2O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-22-36(39)38-34-28-24-31(25-29-34)23-27-33-30-26-32-20-18-19-21-35(32)37-33/h17-30H,2-16H2,1H3,(H,38,39) |
Clé InChI |
KFGNMQVSGGFAHU-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCC=CC(=O)NC1=CC=C(C=C1)C=CC2=NC3=CC=CC=C3C=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,7-Dimethyl-5-phenylpyrimido[4,5-d]pyrimidin-4-amine](/img/structure/B12547315.png)
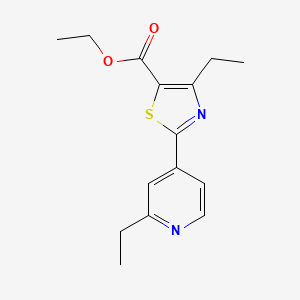
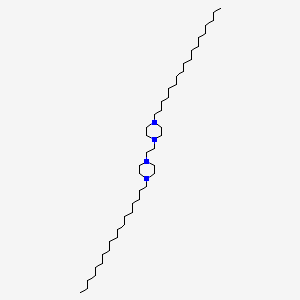

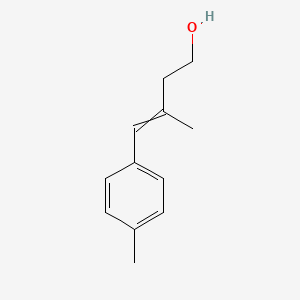



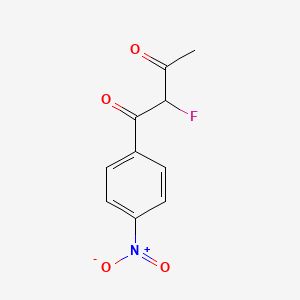
![2,5-Bis[5-(2,2-diphenylethenyl)thiophen-2-yl]thiophene](/img/structure/B12547357.png)
![1-[4-(Benzyloxy)phenyl]-1-hydroxy-5-phenylpentan-3-one](/img/structure/B12547364.png)
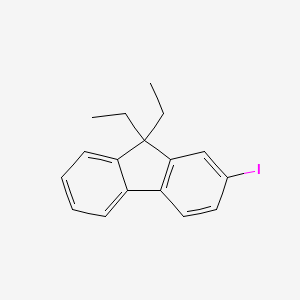
![1,2-Ethanediamine, N,N-diethyl-N'-[7-(trifluoromethyl)-4-quinolinyl]-](/img/structure/B12547388.png)
![2-[(Thiomorpholin-4-yl)sulfanyl]-1,3-benzoxazole](/img/structure/B12547396.png)
